BenchChemオンラインストアへようこそ!

2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine

pKa modulation basicity engineering drug-likeness optimisation

2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine (CAS 2026405-78-5, C9H9ClF3N3, MW 251.63) is a trisubstituted pyrimidine building block belonging to the 2,4-disubstituted-5-fluoropyrimidine class, a core scaffold broadly associated with kinase inhibitor programmes. It features a reactive chlorine atom at the C2 position for further derivatisation, a 4,4-difluoropiperidin-1-yl moiety at C4 that modulates basicity and metabolic stability, and a fluorine atom at C5 that is characteristic of bioactive fluoropyrimidines.

Molecular Formula C9H9ClF3N3
Molecular Weight 251.63 g/mol
Cat. No. B8161682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine
Molecular FormulaC9H9ClF3N3
Molecular Weight251.63 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=NC(=NC=C2F)Cl
InChIInChI=1S/C9H9ClF3N3/c10-8-14-5-6(11)7(15-8)16-3-1-9(12,13)2-4-16/h5H,1-4H2
InChIKeyKUIPCPGENYEXOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine: Pyrimidine Building Block for Kinase-Focused Synthesis


2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine (CAS 2026405-78-5, C9H9ClF3N3, MW 251.63) is a trisubstituted pyrimidine building block belonging to the 2,4-disubstituted-5-fluoropyrimidine class, a core scaffold broadly associated with kinase inhibitor programmes . It features a reactive chlorine atom at the C2 position for further derivatisation, a 4,4-difluoropiperidin-1-yl moiety at C4 that modulates basicity and metabolic stability, and a fluorine atom at C5 that is characteristic of bioactive fluoropyrimidines. This compound serves as a versatile intermediate in the synthesis of targeted kinase inhibitors, including KIF18A and P2X7 receptor antagonists [1].

Why Closely Related 2-Chloro-5-fluoropyrimidine Analogs Cannot Substitute for the 4-(4,4-Difluoropiperidin-1-yl) Variant


Generic substitution with the non-fluorinated piperidine analog (CAS 40423-82-3) or the morpholine analog (CAS 31646-53-4) fails because the 4,4-difluoropiperidine moiety provides a quantifiable reduction in basicity (ΔpKa ≈ 3.15 vs. piperidine) that alters protonation state, membrane permeability, and off-target binding [1]. Regioselective installation of the 4,4-difluoropiperidine at C4 while retaining the chlorine at C2 is not achievable through direct SNAr on 2,4-dichloro-5-fluoropyrimidine without competing C2-substitution, making the pre-functionalised building block essential for library synthesis with defined regiochemistry . Furthermore, the gem-difluoro substitution enhances metabolic stability compared to non-fluorinated and mono-heteroatom alternatives, which is critical for downstream lead optimisation [1].

Quantitative Differentiation Evidence for 2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine vs. Closest Analogs


pKa Reduction: 4,4-Difluoropiperidine Moiety Lowers Basicity by ΔpKa ≈ 3.15 vs. Piperidine

The 4,4-difluoropiperidine moiety in the target compound reduces the basicity of the piperidine nitrogen by approximately three orders of magnitude compared to the non-fluorinated piperidine analog. The experimentally measured pKa of 4,4-difluoropiperidine is approximately 8.2, versus approximately 11.2 for piperidine, yielding a ΔpKa of 3.15 [1]. This value was confirmed in the systematic study by Melnykov et al. (2023), which demonstrated that the number of fluorine atoms and their distance to the protonation centre were the major factors defining basicity in saturated heterocyclic amines [1]. For the target compound specifically, this pKa shift means that at physiological pH 7.4, the 4,4-difluoropiperidine nitrogen is substantially less protonated than its non-fluorinated piperidine counterpart, directly impacting membrane permeability, hERG liability, and off-target pharmacology. The comparator 2-chloro-5-fluoro-4-(piperidin-1-yl)pyrimidine (CAS 40423-82-3) retains the higher pKa and therefore exhibits different protonation-dependent behaviour .

pKa modulation basicity engineering drug-likeness optimisation

Metabolic Stability Advantage: Gem-Difluoro Substitution on the Piperidine Ring Attenuates Oxidative Metabolism

Incorporation of a gem-difluoro unit into the piperidine ring of the target compound provides enhanced metabolic stability relative to non-fluorinated piperidine and morpholine analogs. The systematic study by Melnykov et al. (2023) demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability for difluorinated piperidine compounds studied, with only a single exception noted for 3,3-difluoroazetidine derivative [1]. This stability arises because the C–F bond (~485 kJ/mol) is among the strongest single bonds in organic chemistry, and gem-difluorination attenuates oxidative metabolic liabilities at adjacent positions without significantly increasing steric bulk . The morpholine analog (4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine, CAS 31646-53-4) incorporates an ether oxygen that is subject to potential oxidative N-dealkylation and ring-opening metabolism, whereas the 4,4-difluoropiperidine moiety in the target compound lacks this metabolic soft spot . While direct head-to-head microsomal stability data for the complete target compound vs. the morpholine analog are not published, the class-level evidence strongly supports the metabolic stability advantage conferred by the 4,4-difluoro substitution pattern [1].

metabolic stability microsomal clearance CYP450 metabolism

KIF18A Inhibitor Scaffold: Building Block Enables Nanomolar Potency Against a Clinically Validated Mitotic Target

The 4,4-difluoropiperidin-1-yl-pyrimidine motif present in the target compound is a core structural element in multiple KIF18A inhibitors disclosed in Amgen's patent portfolio (US20220056015A1), with compounds achieving nanomolar to sub-nanomolar IC50 values [1][2]. Specifically, compound BDBM535693 (N-(2-(4,4-difluoropiperidin-1-yl)pyrimidin-4-yl)-4-(N-(2-hydroxyethyl)sulfamoyl)-2-(6-azaspiro[2.5]octan-6-yl)benzamide) demonstrated an IC50 of 23 nM against KIF18A in a microtubule-stimulated ATPase activity assay [1]. A more elaborated compound, BDBM640866, incorporating the same 4,4-difluoropiperidin-1-yl-pyrimidine substructure, achieved an IC50 of <0.1 nM against MAP4K1 [2]. The non-fluorinated comparator compound (CAS 40423-82-3) lacks the fluorine atoms on the piperidine ring and would not preserve the same binding interactions or physicochemical profile, as the gem-difluoro motif is known to influence both the conformation and the electronic distribution of the piperidine ring in the kinase binding pocket [3].

KIF18A inhibition mitotic kinesin cancer drug discovery

P2X7 Receptor Antagonist Scaffold: 5-Fluoropyrimidine-4,4-Difluoropiperidine Motif Delivers Nanomolar Potency in Functional Assays

Compounds incorporating the 4,4-difluoropiperidin-1-yl and 5-fluoropyrimidine substructures that are both present in the target compound have demonstrated potent P2X7 receptor antagonism. Compound BDBM267184 (2-chloro-N-[2-(4,4-difluoropiperidin-1-yl)-2-[2-(hydroxymethyl)-1,3-thiazol-5-yl]ethyl]-5-(5-fluoropyrimidin-2-yl)benzamide) exhibited an IC50 of 36 nM in a YO-PRO-1 dye uptake assay and an IC50 of 119 nM in a Ca2+ flux assay, both measuring P2X7 receptor function in HEK-293 cells [1]. This compound contains both the 5-fluoropyrimidine and the 4,4-difluoropiperidine elements, demonstrating that the target building block provides a direct synthetic entry point to this pharmacophore. In contrast, the morpholine analog (CAS 31646-53-4) would replace the metabolically stable difluoropiperidine with an oxidatively labile morpholine, while the non-fluorinated piperidine analog (CAS 40423-82-3) would lack the basicity modulation and conformational rigidity conferred by the gem-difluoro group .

P2X7 receptor inflammation pain therapeutics

Physicochemical Differentiation: Higher Molecular Weight, Lipophilicity, and Hydrogen Bonding Profile vs. Non-Fluorinated and Morpholine Analogs

The target compound possesses a distinct physicochemical profile compared to its closest analogs. The 4,4-difluoropiperidine moiety increases molecular weight (251.63 g/mol vs. 215.66 g/mol for the non-fluorinated piperidine analog CAS 40423-82-3 and 217.63 g/mol for the morpholine analog CAS 31646-53-4) . The LogP of 4,4-difluoropiperidine is reported as 0.37 (chemsrc) to 1.33 (bocsci), compared to piperidine LogP of approximately 0.0–0.5, indicating modestly increased lipophilicity . The des-chloro analog 4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine (CAS 2324943-32-8, MW 217.19 g/mol) lacks the C2 chlorine handle, precluding downstream derivatisation via cross-coupling or nucleophilic substitution . The target compound uniquely combines the C2 chlorine (for subsequent functionalisation), the C5 fluorine (enhancing target binding through polar interactions), and the C4 4,4-difluoropiperidine (modulating basicity and metabolic stability) in a single, pre-assembled intermediate that is not commercially available in a C2-substituted form from the des-chloro analog .

physicochemical properties drug-likeness permeability prediction

Regiochemical Pre-Installation: C4-Difluoropiperidine Occupancy Eliminates SNAr Regioselectivity Ambiguity of 2,4-Dichloro-5-fluoropyrimidine

Direct nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-fluoropyrimidine (CAS 2927-71-1) with 4,4-difluoropiperidine yields a mixture of C4- and C2-substituted products because nucleophilic attack occurs preferentially but not exclusively at C4 . The target compound eliminates this regioselectivity problem: the 4,4-difluoropiperidine is already installed at C4 with defined regiochemistry, leaving the C2 chlorine as a clean handle for subsequent derivatisation . This pre-installation ensures that downstream products (e.g., 2-amino, 2-aryl, or 2-alkyl derivatives) are obtained as single regioisomers, avoiding the need for chromatographic separation of regioisomeric mixtures that is often required when starting from 2,4-dichloro-5-fluoropyrimidine . In contrast, the des-chloro analog (CAS 2324943-32-8) has no leaving group at C2 and therefore cannot undergo further regioselective functionalisation at that position, limiting its utility to terminal capping rather than iterative library synthesis .

regioselective synthesis SNAr chemistry library design

Optimal Research and Industrial Application Scenarios for 2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine


KIF18A Inhibitor Library Synthesis for Chromosomally Unstable Cancer Targets

The target compound provides a direct synthetic entry into the KIF18A inhibitor chemical space as exemplified by the Amgen patent series (US20220056015A1) [1]. Using this pre-functionalised building block, medicinal chemists can generate 2-substituted analogs via Suzuki coupling, Buchwald–Hartwig amination, or SNAr at the C2 chlorine while retaining the pharmacologically essential 4,4-difluoropiperidine at C4. The resulting library can be screened in microtubule-stimulated ATPase assays against recombinant KIF18A, where related compounds have achieved IC50 values as low as 23 nM [1]. This application is particularly suited for oncology programmes targeting TP53-mutant, chromosomally unstable cancers where KIF18A dependency has been genetically validated .

P2X7 Receptor Antagonist Lead Optimisation for Inflammatory and Neuropathic Pain Indications

The 5-fluoropyrimidine-4,4-difluoropiperidine pharmacophore embedded in the target compound is a core element of potent P2X7 antagonists exemplified by compound 112 in US10167281/US9718812, which achieved IC50 values of 36–119 nM in functional P2X7 assays [1]. Procurement of this building block enables systematic SAR exploration at the C2 position to modulate potency, selectivity, and pharmacokinetic properties while preserving the P2X7-active difluoropiperidine-fluoropyrimidine core. Downstream compounds can be evaluated in Ca2+ flux and YO-PRO-1 dye uptake assays in HEK-293 cells expressing human P2X7, followed by in vivo efficacy studies in rodent models of inflammatory pain [1].

Building Block for CNS-Penetrant Kinase Inhibitors Requiring Controlled Basicity (pKa ≈ 8.2)

For CNS drug discovery programmes where excessive basicity leads to hERG liability, lysosomal trapping, or poor brain penetration, the target compound's 4,4-difluoropiperidine moiety provides a basicity reduction of ΔpKa ≈ 3.15 relative to non-fluorinated piperidine [1]. This controlled pKa (approximately 8.2 for the piperidine nitrogen) positions the compound's downstream derivatives favourably for crossing the blood–brain barrier while mitigating off-target ion channel interactions. The C2 chlorine handle allows introduction of diverse amine or aryl substituents to engage CNS kinase targets such as G9a/GLP histone methyltransferases, where 4,4-difluoropiperidine-containing inhibitors have demonstrated IC50 values below 2.5 nM and modest brain penetration .

Regiochemically Defined Intermediate for Parallel Synthesis and DNA-Encoded Library (DEL) Production

The unambiguous C2 reactivity of this building block—with the 4,4-difluoropiperidine already locked at C4—makes it an ideal intermediate for parallel synthesis and DNA-encoded library (DEL) production where regioisomeric purity is essential [1]. Unlike 2,4-dichloro-5-fluoropyrimidine, which requires careful control of SNAr regioselectivity and often yields C2/C4 isomeric mixtures , this building block guarantees that all library members are single regioisomers. This eliminates the need for post-synthesis regioisomer separation and ensures that biological screening data can be interpreted without ambiguity arising from regioisomeric impurity, a critical quality requirement for industrial-scale DEL campaigns and high-throughput parallel chemistry .

Quote Request

Request a Quote for 2-Chloro-4-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.